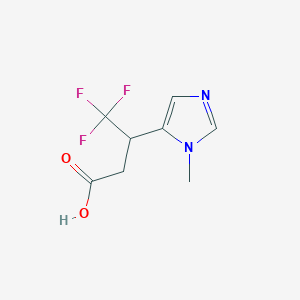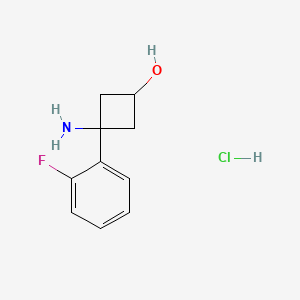
(1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclobutane ring substituted with an amino group and a fluorophenyl group, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene or another alkene under UV light or using a photoinitiator.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, a halogenated cyclobutane derivative can be reacted with ammonia or an amine under basic conditions.
Fluorophenyl Substitution: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring strain and stereochemistry.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
Medically, this compound has potential as a pharmaceutical intermediate. Its structural features suggest it could be a candidate for drug development, particularly in the areas of central nervous system disorders or as an anti-inflammatory agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions or halogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1s,3s)-3-Amino-3-phenylcyclobutan-1-olhydrochloride: Similar structure but lacks the fluorine atom.
(1s,3s)-3-Amino-3-(4-fluorophenyl)cyclobutan-1-olhydrochloride: Similar structure with the fluorine atom in a different position.
(1s,3s)-3-Amino-3-(2-chlorophenyl)cyclobutan-1-olhydrochloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its non-fluorinated analogs.
Propiedades
Fórmula molecular |
C10H13ClFNO |
|---|---|
Peso molecular |
217.67 g/mol |
Nombre IUPAC |
3-amino-3-(2-fluorophenyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10;/h1-4,7,13H,5-6,12H2;1H |
Clave InChI |
NOZQRYOLXSZOIX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C2=CC=CC=C2F)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13576749.png)


![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)
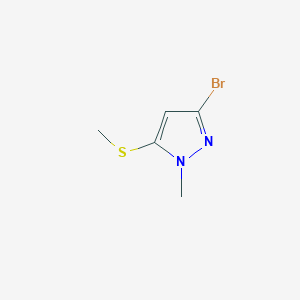

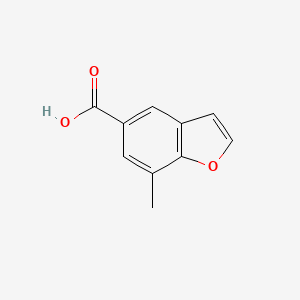
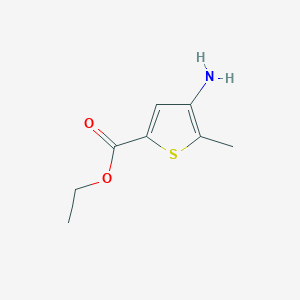
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)
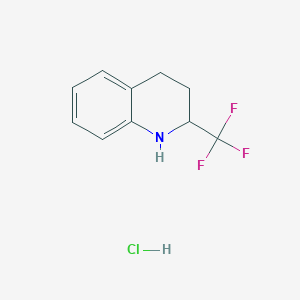

![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
